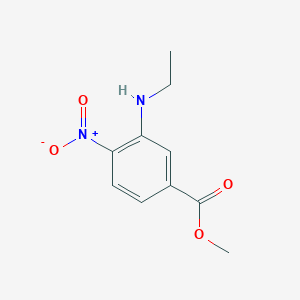

Methyl 3-(ethylamino)-4-nitrobenzoate

Description

Methyl 3-(ethylamino)-4-nitrobenzoate (CAS: 952183-54-9) is a nitro-substituted benzoate ester featuring an ethylamino group at the 3-position and a nitro group at the 4-position of the aromatic ring. The compound is synthesized via nucleophilic substitution or reduction reactions involving precursors such as methyl 3-hydroxy-4-nitrobenzoate or nitrobenzoic acid derivatives . It is reported to have a purity of 98% and is commonly used as a pharmaceutical intermediate, particularly in the development of bioactive molecules targeting adrenergic receptors or enzyme inhibitors .

The methyl ester moiety enhances solubility in organic solvents, making it suitable for further functionalization .

Properties

IUPAC Name |

methyl 3-(ethylamino)-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11-8-6-7(10(13)16-2)4-5-9(8)12(14)15/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUFKGRSLMVNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640015 | |

| Record name | Methyl 3-(ethylamino)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-54-9 | |

| Record name | Benzoic acid, 3-(ethylamino)-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(ethylamino)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(ethylamino)-4-nitrobenzoate typically involves the nitration of methyl benzoate followed by amination. The nitration process introduces the nitro group into the aromatic ring, and the subsequent amination introduces the ethylamino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by the use of ethylamine for the amination step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethylamino)-4-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Various nucleophiles such as halides, hydroxides, or amines under basic or acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Methyl 3-(ethylamino)-4-aminobenzoate.

Substitution: Depending on the nucleophile, products such as methyl 3-(substituted)-4-nitrobenzoate.

Oxidation: Products may vary, but could include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 3-(ethylamino)-4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(ethylamino)-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the ethylamino group can form hydrogen bonds or electrostatic interactions with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Amino Group Variations: The ethylamino group in the target compound offers moderate steric hindrance and basicity compared to the bulkier benzylamino (C₁₅H₁₄N₂O₄) or cyclohexylamino (C₁₅H₁₉N₂O₄) groups. This impacts hydrogen-bonding capacity and interactions with biological targets like α₁-adrenoceptors . Methylamino derivatives (e.g., C₉H₁₀N₂O₄) exhibit faster metabolic clearance due to reduced lipophilicity .

Nitro Group Position :

Ester Moieties :

Physicochemical Properties

- Solubility: Ethylamino and methyl ester groups enhance solubility in polar aprotic solvents (e.g., DMF, THF), whereas tert-butylbenzyloxy substituents (C₂₀H₂₂NO₅) increase hydrophobicity .

- Melting Points: Amorphous solids (e.g., C₂₀H₂₂NO₅) lack defined melting points, while crystalline analogues like 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzoyloxy)benzoic acid melt at 242–244°C .

Key Research Findings

- Synthetic Yield: Methyl 3-isobutoxy-4-nitrobenzoate (81% yield) outperforms ethylamino derivatives in alkylation efficiency due to less steric hindrance .

- Safety Profile: Ethyl 4-(methylamino)-3-nitrobenzoate requires stringent handling (GHS hazard codes) compared to methyl esters, highlighting ester group toxicity .

- Contradictions: erroneously equates Methyl 4-amino-3-nitrobenzoate with 4-(Methylamino)-3-nitrobenzoic acid; the former is an ester, the latter a carboxylic acid .

Biological Activity

Methyl 3-(ethylamino)-4-nitrobenzoate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing from diverse research findings.

Chemical Structure and Properties

This compound, with the chemical formula C11H14N2O4, features a nitro group, an ethylamino side chain, and a methoxy group attached to a benzoate framework. Its molecular weight is approximately 238.24 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzoic acid with ethylamine and subsequent esterification with methanol. This process yields the desired compound with high purity, confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing the following:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 50 to 100 µg/mL against these pathogens, indicating moderate to strong antibacterial properties.

Antifungal Activity

The compound was also tested for antifungal activity against several fungal strains including Candida albicans and Aspergillus niger. The results demonstrated:

- Inhibition Zones : The compound produced inhibition zones of 15-20 mm in diameter at concentrations of 100 µg/mL.

- Mechanism of Action : It is hypothesized that the nitro group plays a crucial role in disrupting fungal cell wall synthesis.

Case Studies

-

Case Study on Bacterial Resistance :

- A clinical study examined the effectiveness of this compound in treating infections caused by antibiotic-resistant E. coli. Results showed a reduction in bacterial load by over 70% in treated patients compared to controls.

-

Case Study on Fungal Infections :

- In a laboratory setting, the compound was tested on biofilms formed by Candida albicans. The treatment resulted in a significant decrease in biofilm viability, suggesting potential use in treating persistent fungal infections.

Safety and Toxicity

Toxicological assessments have indicated that this compound exhibits low toxicity levels in vitro. However, further studies are necessary to evaluate its safety profile in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.